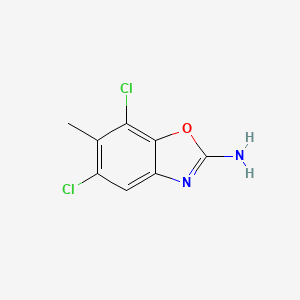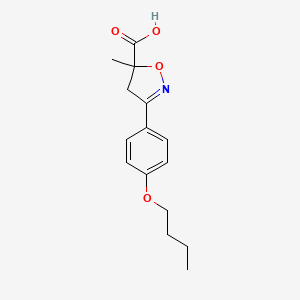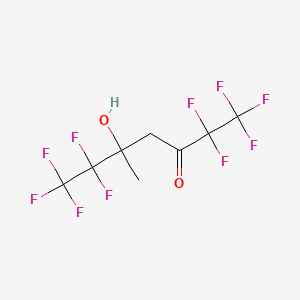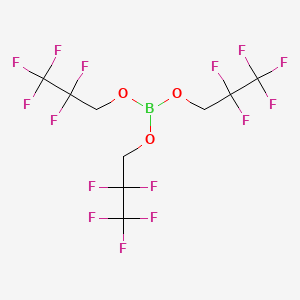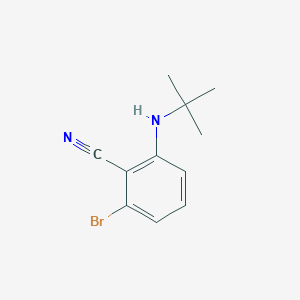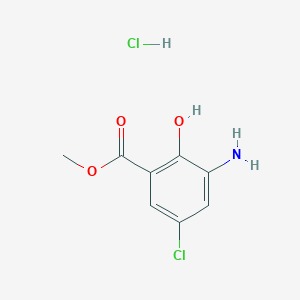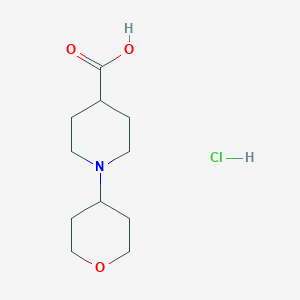![molecular formula C9H6ClN3O3 B6350316 3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole CAS No. 1165931-61-2](/img/structure/B6350316.png)
3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole” is a derivative of oxadiazole . Oxadiazoles and their derivatives are known to exhibit potent bactericidal activity against a wide range of microorganisms . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives . These compounds have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, due to their extensive and powerful activity .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves several steps. A number of fresh 1,3,4-oxadiazole derivatives and analogues were created and their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms was examined . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles are complex and involve several steps. For example, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can lead to the synthesis of 1,2,4-oxadiazoles .科学的研究の応用
3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole has been studied extensively for its potential applications in medicinal chemistry and drug development. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential use as an antifungal agent and for its ability to inhibit the growth of certain viruses.
作用機序
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been used as GSK-3β inhibitors .
Mode of Action
1,2,4-oxadiazoles have been reported to exhibit their anti-infective properties by interacting with various targets . For instance, some 1,2,4-oxadiazole derivatives have been designed and synthesized as novel GSK-3β inhibitors .
Biochemical Pathways
It’s known that 1,2,4-oxadiazoles can affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that 1,2,4-oxadiazoles can exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
実験室実験の利点と制限
The use of 3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, this compound has been found to have a number of beneficial biochemical and physiological effects, making it a useful tool for researchers studying various diseases and conditions. However, there are a few limitations to the use of this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in cell-based experiments. In addition, it can be toxic at high concentrations, making it important to use caution when working with the compound.
将来の方向性
There are a number of potential future directions for 3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole research. One possibility is to further investigate its anti-inflammatory and anti-oxidant properties, as well as its potential use in the treatment of neurological disorders. In addition, further research into its potential use as an antifungal and antiviral agent is warranted. Finally, more research is needed to explore its potential use in the development of new drugs and other therapeutic agents.
合成法
3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole can be synthesized by a method known as the Ullmann reaction. This method involves the coupling of two aromatic compounds, such as anilines and phenols, in the presence of a copper catalyst. The reaction produces a product with a C-N bond, which is the desired product in the case of this compound. The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is usually heated to a temperature of 120-150°C.
特性
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUCJMOPSEOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)


